Chaetochromin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

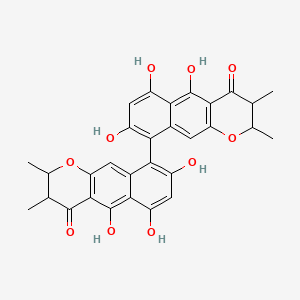

Chaetochromin is a naturally occurring compound isolated from fungi of the genus Chaetomium. It is a bis-naphtho-γ-pyrone, a type of aromatic polyketide. This compound has garnered significant attention due to its diverse biological activities, including antidiabetic, antimicrobial, and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chaetochromin can be synthesized through a series of complex organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Chaetomium species under controlled conditions. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the fungal biomass using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Chaetochromin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Inhibition of Botulinum Neurotoxin

Chaetochromin A has been identified as a potent inhibitor of botulinum neurotoxin serotype A (BoNT/A). An in silico screening of over 350,000 compounds led to its discovery as an effective inhibitor, showcasing its potential in treating conditions associated with neurotoxin exposure.

- Mechanism : this compound A binds to the catalytic site of BoNT/A, inhibiting its protease activity. In laboratory assays, it demonstrated approximately 50% inhibition at a concentration of 100 μM. Further analysis revealed that its analogues, talaroderxines A and B, exhibited even greater inhibitory effects .

- Data Table : Binding Free Energies of this compound and Analogues

| Compound | ΔΔG (kcal/mol) | Standard Deviation |

|---|---|---|

| This compound A (1) | 0.0 | 1.5 |

| Talaroderxine A (2) | -4.7 | 2.1 |

| Cephalochromin (5) | 1.4 | 1.5 |

| Skyrin (6) | 0.2 | 1.1 |

Insulin Mimetic Properties

A this compound derivative known as 4548-G05 has been characterized as a non-peptidyl insulin mimetic, selectively activating the insulin receptor without affecting other receptor tyrosine kinases.

- Biological Activity : This compound initiates downstream signaling pathways that promote glucose uptake in muscle cells (C2C12 myotubes). It has shown a significant blood glucose-lowering effect in various animal models, including those for type 1 and type 2 diabetes .

- Case Study : In diabetic mouse models, oral administration of 4548-G05 resulted in improved glycemic control, suggesting its potential as an alternative to traditional insulin therapies.

Toxicological Studies

Research on this compound has also highlighted its toxicological effects. Studies have shown that this compound can induce liver injuries and affect bone marrow and lymphatic tissues.

Mécanisme D'action

Chaetochromin exerts its effects through various molecular targets and pathways:

Insulin Receptor Agonist: this compound binds to the insulin receptor, activating the receptor and mimicking the effects of insulin.

Antimicrobial Activity: this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Cytotoxic Effects: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Chaetochromin is part of a group of compounds known as bis-naphtho-γ-pyrones. Similar compounds include:

Isothis compound A2: Exhibits antimicrobial and immunological activities.

This compound B: Shares similar biological activities but differs in its stereochemistry.

Asperpyrone: Another bis-naphtho-γ-pyrone with distinct biological activities.

Uniqueness: this compound’s unique combination of antidiabetic, antimicrobial, and cytotoxic properties sets it apart from other bis-naphtho-γ-pyrones. Its ability to act as an insulin receptor agonist is particularly noteworthy, making it a promising candidate for diabetes treatment .

Propriétés

Numéro CAS |

75514-37-3 |

|---|---|

Formule moléculaire |

C30H26O10 |

Poids moléculaire |

546.5 g/mol |

Nom IUPAC |

(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |

InChI |

InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1 |

Clé InChI |

RHNVLFNWDGWACV-DDHJBXDOSA-N |

SMILES |

CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |

SMILES isomérique |

C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |

SMILES canonique |

CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |

Synonymes |

chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.